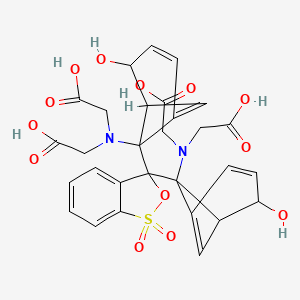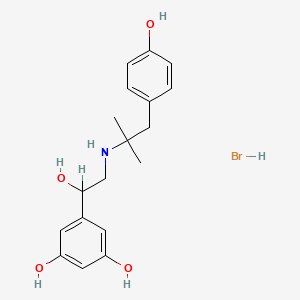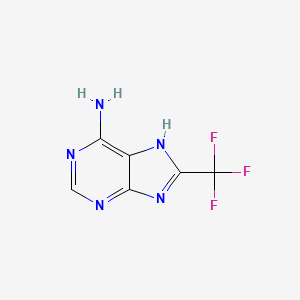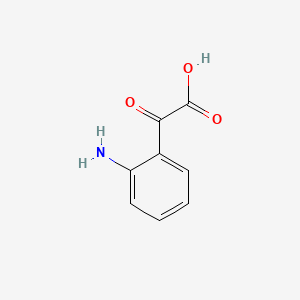
Magnesium monoperoxyphthalate hexahydrate
Overview
Description
Magnesium monoperoxyphthalate hexahydrate is an organic peroxide known for its strong oxidizing properties. It is a stable, water-soluble solid peroxyacid that is widely used in various chemical reactions, particularly in oxidation processes. This compound is also recognized for its antimicrobial properties, making it useful in both industrial and medical applications .
Mechanism of Action
Target of Action
Magnesium Monoperoxyphthalate Hexahydrate (MMPP) is an organic peroxide used in many oxidation reactions . Its primary targets include a wide range of compounds such as alkenes, ketones, sulfides, sulfoxides, hydrazones, and hydrazides . These targets play crucial roles in various biochemical reactions, and their oxidation can lead to significant changes in their properties and functions.
Mode of Action
MMPP acts as an oxidant, facilitating the conversion of its targets through various oxidation reactions . For instance, it aids in the conversion of ketones to esters (Baeyer-Villiger oxidation), the epoxidation of alkenes (Prilezhaev reaction), the oxidation of sulfides to sulfoxides and sulfones, and the oxidation of amines to produce amine oxides . It also participates in the oxidative cleavage of hydrazones .
Biochemical Pathways
The action of MMPP affects several biochemical pathways. In the Baeyer-Villiger oxidation, it converts ketones to esters, altering the pathway of ketone metabolism . In the Prilezhaev reaction, it transforms alkenes into epoxides, affecting the pathways involving alkenes . The oxidation of sulfides to sulfoxides and sulfones impacts sulfur metabolism, while the oxidation of amines influences amine metabolism .
Pharmacokinetics
Its water solubility suggests that it could be absorbed and distributed in the body through aqueous biological fluids
Result of Action
The action of MMPP results in the oxidation of its targets, leading to significant molecular and cellular effects. For instance, the conversion of ketones to esters can alter the properties of these molecules, potentially influencing their biological activities . Similarly, the transformation of alkenes into epoxides can affect the reactivity and functionality of these compounds .
Action Environment
The action of MMPP can be influenced by various environmental factors. Its solubility in water and lower alcohols suggests that its action can be carried out in homogenous solutions of these solvents . Moreover, it can also operate in a two-phase system under phase transfer catalysis (PTC), involving a nonpolar solvent like chloroform and water . These environmental conditions can impact the efficacy and stability of MMPP’s action.
Biochemical Analysis
Biochemical Properties
Magnesium monoperoxyphthalate plays a significant role in various biochemical reactions. It interacts with enzymes such as oxidoreductases, which facilitate oxidation-reduction reactions. The compound’s ability to donate oxygen atoms makes it a potent oxidizing agent, enabling it to participate in the oxidation of sulfides to sulfoxides and sulfones . Magnesium monoperoxyphthalate also interacts with proteins and other biomolecules, leading to the formation of amine oxides from amines and the oxidative cleavage of hydrazones . These interactions are crucial for its application in organic synthesis and disinfection processes.
Cellular Effects
Magnesium monoperoxyphthalate exerts various effects on different types of cells and cellular processes. It influences cell function by disrupting cellular membranes and causing oxidative stress. This oxidative stress can lead to the inactivation of bacterial endospores and the rapid killing of yeasts and vegetative bacteria . Additionally, magnesium monoperoxyphthalate affects cell signaling pathways and gene expression by inducing oxidative damage, which can alter cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of magnesium monoperoxyphthalate involves its ability to donate oxygen atoms to target molecules. This donation leads to the oxidation of sulfides, amines, and other substrates. Magnesium monoperoxyphthalate binds to specific biomolecules, facilitating the transfer of oxygen atoms and resulting in the formation of oxidized products . This process can inhibit or activate enzymes, depending on the nature of the substrate and the specific reaction involved. Additionally, the oxidative stress induced by magnesium monoperoxyphthalate can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium monoperoxyphthalate can change over time. The compound exhibits good stability at ambient temperatures, retaining its biocidal activity even in the presence of organic contamination or hard water . Its sporicidal action is greatly increased by a moderate rise in temperature or by using it in combination with propan-2-ol . Long-term effects on cellular function have been observed, with magnesium monoperoxyphthalate causing sustained oxidative stress and potential alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of magnesium monoperoxyphthalate vary with different dosages in animal models. At low doses, the compound can effectively oxidize target molecules without causing significant toxicity. At high doses, magnesium monoperoxyphthalate may induce toxic or adverse effects, including oxidative damage to tissues and disruption of cellular function . Threshold effects have been observed, where the compound’s biocidal activity increases with dosage until a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
Magnesium monoperoxyphthalate is involved in various metabolic pathways, primarily those related to oxidation-reduction reactions. It interacts with enzymes such as oxidoreductases, which facilitate the transfer of oxygen atoms to target molecules . This interaction can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s ability to oxidize sulfides, amines, and other substrates is crucial for its role in biochemical reactions and disinfection processes .
Transport and Distribution
Within cells and tissues, magnesium monoperoxyphthalate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, where it can exert its oxidative effects . The compound’s solubility in water allows it to be readily transported within aqueous environments, enhancing its distribution and effectiveness in biochemical reactions and disinfection processes .
Subcellular Localization
Magnesium monoperoxyphthalate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in oxidative reactions and biocidal activity, as it ensures that magnesium monoperoxyphthalate reaches its intended targets within the cell .
Preparation Methods
Magnesium monoperoxyphthalate hexahydrate can be synthesized through the reaction of magnesium salts with monoperoxyphthalic acid. The reaction typically involves the use of magnesium hydroxide or magnesium carbonate as the magnesium source, and the process is carried out in an aqueous medium. The resulting product is then crystallized to obtain the hexahydrate form .
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in a controlled environment to maintain its stability and effectiveness .
Chemical Reactions Analysis
Magnesium monoperoxyphthalate hexahydrate is primarily used as an oxidizing agent. It undergoes various types of oxidation reactions, including:
Oxidation of sulfides to sulfoxides and sulfones: This reaction is carried out under mild conditions, often using solvents like methanol or dichloromethane.
Epoxidation of alkenes: The compound is used to convert alkenes into epoxides, which are valuable intermediates in organic synthesis.
Oxidation of ketones to esters:
Common reagents used in these reactions include solvents like methanol, dichloromethane, and water. The major products formed from these reactions are sulfoxides, sulfones, epoxides, and esters .
Scientific Research Applications
Magnesium monoperoxyphthalate hexahydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Magnesium monoperoxyphthalate hexahydrate is often compared with other oxidizing agents such as m-chloroperoxybenzoic acid and potassium hydrogen persulfate. While these compounds also serve as oxidizing agents, this compound is unique due to its stability, water solubility, and non-deflagrating properties .
Similar Compounds
m-Chloroperoxybenzoic acid (MCPBA): A widely used oxidizing agent in organic synthesis.
Potassium hydrogen persulfate (Oxone): Another strong oxidizing agent used in various chemical reactions.
This compound stands out for its ease of handling, safety, and broad applicability in both laboratory and industrial settings .
Properties
CAS No. |
84665-66-7 |
|---|---|
Molecular Formula |
C16H22MgO16 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
magnesium;2-carbonoperoxoylbenzoate;hexahydrate |
InChI |
InChI=1S/2C8H6O5.Mg.6H2O/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h2*1-4,12H,(H,9,10);;6*1H2/q;;+2;;;;;;/p-2 |
InChI Key |
WWOYCMCZTZTIGU-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OO.C1=CC=C(C(=C1)C(=O)[O-])C(=O)OO.O.O.O.O.O.O.[Mg+2] |
Pictograms |
Irritant |
Synonyms |
magnesium monoperoxophthalate magnesium monoperoxyphthalate MMPP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the general mechanism by which MMPP acts as an oxidizing agent?
A1: MMPP, a peroxyacid, acts as an electrophilic oxygen atom donor. It transfers one of its oxygen atoms to the substrate undergoing oxidation, leading to the formation of magnesium phthalate as a byproduct [, , ].
Q2: How does the presence of an organic solvent influence the oxidizing power of MMPP?
A2: MMPP exhibits enhanced reactivity in organic solvents like acetonitrile compared to aqueous solutions [, ]. This is due to the stabilization of the transition state involved in the oxidation process in a less polar environment.
Q3: The provided papers mention the use of MMPP for the decontamination of chemical warfare agents like VX. How does this detoxification occur?
A3: MMPP effectively detoxifies VX by initially oxidizing the sulfur atom in VX to form its corresponding non-toxic N-oxide []. This N-oxide then undergoes further oxidation and hydrolysis, yielding the harmless compound O-ethyl methylphosphonate [].
Q4: What is the molecular formula and weight of Magnesium monoperoxyphthalate hexahydrate?
A4: The molecular formula is C8H4MgO6.6H2O, and the molecular weight is 314.5 g/mol.
Q5: What spectroscopic techniques can be employed to characterize MMPP?
A5: Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure and purity of synthesized MMPP []. Additionally, iodometric titration is a common method to quantify the active oxygen content in MMPP solutions [].
Q6: How does the stability of solid MMPP compare to its stability in aqueous solutions at elevated temperatures?
A6: Solid MMPP demonstrates better stability compared to its aqueous solutions at high temperatures. While solid MMPP remains stable at 80°C, aqueous solutions, particularly at concentrations of 0.01N or less, undergo slow decomposition at 60°C [].
Q7: Is MMPP compatible with hard water conditions?
A7: Yes, MMPP retains its biocidal activity even in the presence of hard water [].
Q8: The use of MMPP in the synthesis of lactones from cyclic ketones is highlighted. What is the name of this reaction, and how does MMPP facilitate it?
A8: This reaction is called the Baeyer-Villiger oxidation. MMPP acts as the oxidizing agent, inserting an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group of the cyclic ketone, leading to the formation of a lactone [, ].
Q9: How does the presence of a catalyst affect the epoxidation reaction with MMPP?
A9: Manganese porphyrins can catalyze the epoxidation of alkenes by MMPP, significantly enhancing the reaction rate and improving epoxide yields [].
Q10: MMPP is used in the synthesis of N-aryl-4,5,6,7-tetrahydro-benzosultams. What is the role of MMPP in this reaction?
A10: MMPP oxidizes bicyclic isothiazolium salts to produce N-aryl-4,5,6,7-tetrahydro-benzosultams in good yields [].
Q11: Have there been any computational studies on MMPP-mediated reactions?
A11: While the provided articles don't delve deeply into computational studies specifically on MMPP, molecular modeling was used to understand the DNA-binding interactions of oxime-type ligand complexes that were further studied for their DNA cleavage activities in the presence of MMPP []. This suggests potential for further computational studies on MMPP itself.
Q12: Does the addition of sodium lauryl sulfate (SLS) to MMPP-containing oral rinses influence their efficacy?
A12: While SLS itself doesn't impact the plaque reduction activity of MMPP, its combination with MMPP appears to increase the occurrence of erythematous lesions and oral discomfort [].
Q13: What strategies are employed to enhance the stability and solubility of MMPP in formulations?
A13: One method involves coating granulated MMPP with a specific fatty acid mixture. This coating prevents dye damage during laundry bleaching while maintaining the bleaching efficacy [].
Q14: Are there specific regulations regarding the handling and disposal of MMPP?
A14: While specific regulations are not discussed in the provided articles, it's crucial to handle MMPP with care as it is an oxidizer and should be stored and disposed of according to safety data sheet recommendations.
Q15: How is the concentration of MMPP typically determined in a solution?
A15: Iodometric titration is a common analytical method for determining the concentration of MMPP in solution []. This method relies on the oxidation of iodide ions to iodine by the peroxide group in MMPP, with the amount of iodine formed being proportional to the concentration of MMPP.
Q16: What techniques are used to monitor the progress of reactions involving MMPP?
A16: Thin layer chromatography (TLC) is a frequently used technique to monitor the progress of reactions involving MMPP []. Additionally, High-performance liquid chromatography coupled with mass spectrometry (HPLC-API-MS(MS)) has been used for monitoring the oxidation process of isothiazolium salts with MMPP [, ].
Q17: What are the environmental concerns associated with MMPP?
A17: While specific ecotoxicological effects are not discussed in the provided articles, as an oxidizer, care should be taken to prevent the release of MMPP into the environment. Appropriate waste management strategies should be implemented.
Q18: How are analytical methods for MMPP validated?
A18: While specific validation details are not provided in the articles, standard procedures for analytical method validation would involve assessing parameters like accuracy, precision, specificity, linearity, range, detection limit, and robustness.
Q19: What are some alternatives to MMPP as an oxidizing agent?
A19: Depending on the specific reaction, alternatives to MMPP include meta-chloroperbenzoic acid (mCPBA), hydrogen peroxide in combination with carboxylic anhydrides, calcium hypochlorite (Ca(OCl)2), and potassium peroxymonosulfate (OXONE) [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)
![2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1226508.png)

![N-[3-(cyclohexylthio)propyl]-1-[(4-methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]-3-piperidinecarboxamide](/img/structure/B1226510.png)

![3-[5-(4-Hydroxydithiolan-3-yl)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B1226513.png)
![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)


![cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide](/img/structure/B1226520.png)
